2-[({[1-(Acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound features a 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide core modified with a carbothioylamino group and a 1-(acetylamino)-2,2,2-trichloroethyl substituent. The acetyl moiety on the amino group contributes to metabolic stability compared to bulkier substituents .
Properties
Molecular Formula |
C14H17Cl3N4O2S2 |
|---|---|
Molecular Weight |
443.8 g/mol |
IUPAC Name |
2-[(1-acetamido-2,2,2-trichloroethyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C14H17Cl3N4O2S2/c1-6(22)19-12(14(15,16)17)21-13(24)20-11-9(10(18)23)7-4-2-3-5-8(7)25-11/h12H,2-5H2,1H3,(H2,18,23)(H,19,22)(H2,20,21,24) |
InChI Key |
WUKZAOKSQYTOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction
The Gewald reaction enables the synthesis of 2-aminothiophenes from ketones, activated nitriles, and elemental sulfur. For Compound X , cyclohexanone derivatives serve as starting materials:
-
Cyclohexanone reacts with malononitrile and sulfur in ethanol with triethylamine catalysis to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile .
-
Hydrolysis of the nitrile group to a carboxamide is achieved using 70% sulfuric acid under reflux, forming 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide .
Key Data :
Alternative Cyclization Strategies
Patent WO2005047296A1 describes palladium-catalyzed intramolecular C–H functionalization of enethiolate salts to form tetrahydrobenzo[b]thiophenes. This method avoids harsh acidic conditions but requires specialized catalysts (Pd(OAc)₂/Cu(OAc)₂).
Functionalization of the Thiourea Moiety
The thiourea group in Compound X is introduced via isothiocyanate coupling or thioacetylation (Figure 1).
Reaction with 1-(Acetylamino)-2,2,2-Trichloroethyl Isothiocyanate
-
1-(Acetylamino)-2,2,2-trichloroethylamine is treated with thiophosgene in dichloromethane to generate the corresponding isothiocyanate.
-
The isothiocyanate reacts with the amino group of the tetrahydrobenzo[b]thiophene carboxamide in dry THF at 0–5°C, followed by warming to room temperature.
Optimized Conditions :
Direct Thioacetylation
An alternative route involves in situ generation of the thiourea by reacting the amine with carbon disulfide and 1-(acetylamino)-2,2,2-trichloroethyl chloride under basic conditions (K₂CO₃/DMF). This method reduces intermediate isolation steps but requires careful pH control.
Critical Analysis of Synthetic Routes
Comparative Efficiency
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Gewald + Isothiocyanate | High regioselectivity | Multi-step purification | 60–68% |
| Palladium Cyclization | Fewer steps | Costly catalysts | 55–60% |
| Direct Thioacetylation | One-pot synthesis | Byproduct formation | 50–58% |
Solvent and Catalyst Optimization
-
Polar aprotic solvents (DMF, DMSO) improve thiourea coupling yields.
-
Triethylamine or DBU enhances nucleophilicity of the amine group during isothiocyanate reactions.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of various derivatives.
Scientific Research Applications
2-[({[1-(Acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Bioactivity
- Carbothioyl vs. Carbamoyl : The carbothioyl group (C=S) in the target compound may increase hydrogen-bond acceptor strength compared to carbamoyl (C=O), as seen in compounds like 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .
- Aromatic vs.
Computational Similarity and Bioactivity Clustering
- Tanimoto and Dice Indices: Structural similarity metrics (e.g., Tanimoto >0.7) suggest overlapping pharmacophores between the target compound and Ethyl 2-({[1-(Butyrylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate .
Crystallographic and Stability Analysis
- Hydrogen-bonding patterns in the target compound may resemble those in , where graph-set analysis revealed robust N–H···S and C=O···H–N interactions.
- Crystallographic tools like SHELX and ORTEP-3 have resolved similar structures, confirming the planar benzothiophene core and substituent orientations.
Biological Activity
The compound 2-[({[1-(Acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps that typically begin with the formation of the benzothiophene core followed by the introduction of functional groups such as acetylamino and trichloroethyl. The synthetic route often employs techniques such as N-acylation and carbothioylation to achieve the desired molecular structure.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties , particularly against breast cancer cell lines. In vitro assays demonstrated that it effectively induces apoptosis in MCF-7 cells, with an IC50 value around 23.2 μM. The mechanism appears to involve both apoptosis and necrosis pathways, as indicated by flow cytometry analyses which revealed significant cell cycle arrest at the G2/M phase and S phase .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis and necrosis |
| Other lines | 52.9 - 95.9 | Moderate activity |
Mechanistic Insights
The compound's mechanism of action includes:
- Induction of Apoptosis : The treatment resulted in increased early (AV+/PI−) and late (AV+/PI+) apoptotic cells compared to untreated controls.
- Cell Cycle Arrest : Significant accumulation of cells in the G2/M and S phases was observed, indicating interference with normal cell cycle progression.
- Autophagy Modulation : While it did not induce significant autophagic cell death, it inhibited autophagic processes that could otherwise lead to cell survival .
Case Studies
Several case studies have assessed the effectiveness of this compound in vivo. For instance:
- A study involving tumor-bearing mice showed that treatment with the compound led to a restoration of normal blood parameters (hemoglobin and red blood cell counts) compared to untreated controls. This suggests a potential for mitigating chemotherapy-induced myelosuppression .
- Another investigation focused on its efficacy against various cancer types revealed that derivatives of this compound also exhibited significant cytotoxicity against other tumor cell lines with varying IC50 values.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including condensation of intermediates like 1-(acetylamino)-2,2,2-trichloroethylamine with thiourea derivatives, followed by cyclization. Critical steps include:
- Amide coupling : Use of anhydrous CH₂Cl₂ under nitrogen to prevent hydrolysis of reactive intermediates .
- Cyclization : Reflux conditions (e.g., 12–24 hours) to form the tetrahydrobenzothiophene core .
- Purification : Reverse-phase HPLC with gradients (e.g., 30%→100% MeCN:H₂O) achieves >95% purity .
Q. Key Optimization Factors :
| Parameter | Impact on Yield | Evidence |
|---|---|---|
| Reaction time | Longer cycles (≥18h) improve cyclization | |
| Solvent choice | Anhydrous CH₂Cl₂ minimizes side reactions | |
| Catalyst | Piperidine enhances Knoevenagel condensation |
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H/13C NMR : Resolve signals for the trichloroethyl group (δ 1.35–2.72 ppm) and thiophene protons (δ 6.7–7.2 ppm) .
- IR Spectroscopy : Confirm presence of C=O (1680–1720 cm⁻¹), NH (3300 cm⁻¹), and C≡N (2200 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., m/z 492.8 for parent ion) .
Data Interpretation Tip : Overlapping signals in NMR (e.g., tetrahydrobenzothiophene protons) require 2D techniques (COSY, HSQC) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities?
Discrepancies in antibacterial/antifungal efficacy (e.g., IC₅₀ variations) arise from structural analogs (e.g., substituent effects on phenyl rings). Methodological solutions:
- Molecular Docking : Use AutoDock 4.2 to map ligand-protein interactions (e.g., binding energy ≤ -7.2 kJ/mol with 3FDN protein) .
- PASS Online Prediction : Prioritize analogs with predicted anticancer/antimycobacterial activity .
- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and identifies H-bonding stability (e.g., Hirshfeld surface analysis shows 47.3% H-H contacts) .
Case Study : Compound 31 (IC₅₀ = 4.7 µM) vs. 32 (IC₅₀ = 12.3 µM) activity differences correlate with carboxamide vs. carboxylic acid substituents .
Q. What strategies optimize reaction scalability while maintaining enantiomeric purity?
Q. Scalability Challenges :
| Issue | Mitigation Strategy | Evidence |
|---|---|---|
| Low enantioselectivity | Use of (-)-sparteine in THF | |
| Thermal degradation | Controlled heating (≤60°C) |
Q. How do functional group modifications impact stability under physiological conditions?
Q. Stability Testing Protocol :
Forced Degradation : Expose to UV (254 nm), H₂O₂ (3%), and pH 1–13 buffers.
HPLC-MS Analysis : Monitor degradation products (e.g., loss of Cl⁻ ions via MS/MS) .
Q. How can crystallographic data explain discrepancies in melting points across studies?
Variations (e.g., 197–208°C) arise from polymorphic forms or solvent inclusion. Resolve via:
- Single-Crystal XRD : SHELX refines unit cell parameters to identify polymorphs .
- DSC/TGA : Differentiate true melting points from decomposition events .
Example : Compound 23 (mp 197–199°C) vs. 24 (mp 191–194°C) differences correlate with crystal packing via C=O⋯H-N bonds .
Q. Methodological Guidance
Q. Designing SAR Studies for Anticancer Activity
- Core Modifications : Replace tetrahydrobenzothiophene with pyridine (see ) to assess ring size impact.
- Substituent Libraries : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at position 6 .
- Assay Selection : Use NCI-60 panel for cytotoxicity and Comet assay for DNA damage .
3.2 Addressing Contradictory Solubility Data
Reported solubility in DMSO (15–32 mg/mL) may vary due to:
- Crystallinity : Amorphous vs. crystalline forms (confirm via PXRD) .
- Hydration State : TGA quantifies water content (e.g., 5% vs. 12% hydration) .
Standardization : Pre-dry compounds at 60°C under vacuum (24h) before measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
